molecular formula C11H13ClN2O3 B1393211 tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate CAS No. 294659-72-6

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Cat. No.: B1393211
CAS No.: 294659-72-6
M. Wt: 256.68 g/mol
InChI Key: BBWRRFRNWSKWFU-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol. It is known for its applications in various scientific research fields, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate typically involves the reaction of 6-chloro-3-formylpyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: Used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • tert-Butyl 6-chloro-3-methylpyridin-2-ylcarbamate
  • tert-Butyl 6-chloro-3-aminopyridin-2-ylcarbamate
  • tert-Butyl 6-chloro-3-hydroxypyridin-2-ylcarbamate

Comparison: tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. The formyl group allows for specific reactions such as oxidation and reduction, which are not possible with the methyl or amino derivatives. This uniqueness makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H13ClN2O3 and a molar mass of approximately 256.69 g/mol, is characterized by a chloro substituent and a formyl group on the pyridine ring, which may enhance its reactivity and biological profile. This article aims to provide a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The structure of this compound is significant for its biological activity. The presence of the chloro group and the formyl group contributes to its potential as a reactive intermediate in various chemical reactions.

PropertyValue
Molecular FormulaC11H13ClN2O3
Molar Mass256.69 g/mol
CAS Number294659-72-6
Physical StateWhite solid
Storage ConditionsInert gas atmosphere at 2-8°C

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Lithiation Method : Involves the lithiation of pyridine derivatives followed by formylation.
  • Direct Formylation : Utilizing formylating agents on chlorinated pyridine derivatives.
  • Boc Protection : Initial protection of amino groups followed by chlorination and subsequent formylation.

These synthetic routes highlight the compound's versatility as a building block in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell growth, as seen in related studies on similar compounds .
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for enzymes in various metabolic pathways, particularly those involved in bacterial biosynthesis .

Case Studies and Research Findings

Several studies have explored the biological implications of similar pyridine derivatives:

  • A study published by Atanasova et al. highlighted the anticancer properties of chlorinated pyridine compounds, suggesting that this compound may exhibit similar effects .
  • Research conducted on related compounds showed that modifications in the pyridine ring could significantly alter their biological activity, emphasizing the importance of structural variations .

Properties

IUPAC Name

tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRRFRNWSKWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679632
Record name tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294659-72-6
Record name tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction apparatus was dried by heating, and the reaction was carried out under argon with stirring. 15 g (65.6 mmol) of tert-butyl (6-chloropyridin-2-yl)carbamate (Example 24A) and 19 g (164 mmol) of 1,2-bis(dimethylamino)ethane were initially charged in 270 ml of THF and cooled to −78° C. 102.5 ml (164 mmol) of butyllithium (1.6N) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to −10° C. and kept at −10° C. for 2 h. The mixture was then once more cooled to −78° C., and 10 ml (131 mmol) of DMF were added. The reaction was slowly warmed to RT, the reaction mixture was added to 1 l of ethyl acetate and 350 ml of 1N hydrochloric acid and stirred for 15 min and the organic phase was separated off. The organic phase was washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated on a rotary evaporator. Diethyl ether was added to the residue, and the solid was filtered off with suction and dried. This gave 12.3 g (73% of theory) of the product as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
102.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction apparatus was dried by heating, and the reaction was carried out under argon and with stirring. 15 g (65.6 mmol) of tert-butyl(6-chloropyridin-2-yl)carbamate (Example 3A) and 19 g (164 mmol) of 1,2-bis(dimethylamino)ethane were initially charged in 270 ml of THF and cooled to −78° C. 102.5 ml (164 mmol) of butyllithium (1.6 N) were added dropwise. After the end of the dropwise addition, the reaction was slowly warmed to −10° C. and kept at −10° C. for 2 h. The mixture was then once more cooled to −78° C., and 10 ml (131 mmol) of DMF were added. The reaction was slowly warmed to RT, the reaction mixture was added to 1 l of ethyl acetate and 350 ml of 1 N hydrochloric acid and stirred for 15 min, and the organic phase was separated off. The organic phase was washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated on a rotary evaporator. Diethyl ether was added to the residue and the solid was filtered off with suction and dried. This gave 12.3 g (73% of theory) of the product as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
102.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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